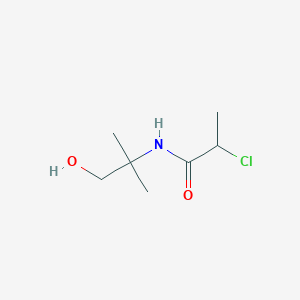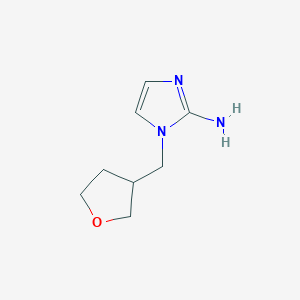
2-(2,2-Difluoroethoxy)-4-fluoroaniline
Overview
Description
2-(2,2-Difluoroethoxy)-4-fluoroaniline (DFA) is a fluorinated aniline derivative that has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical synthesis. DFA has been found to possess a wide range of interesting properties, including high solubility in both organic and aqueous solvents, low toxicity, and low volatility. As a result, DFA has been studied for its potential use as a building block for organic synthesis and as a novel therapeutic agent.
Scientific Research Applications
Synthesis and Characterization of Fluorine-Substituted Polyanilines : This study discusses the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers. These polyfluoroanilines are characterized using various spectroscopic techniques and thermal analysis, providing valuable information about their structural and thermal properties (Cihaner & Önal, 2001).
Bioactivation of Fluorinated Anilines : This research explores the metabolism and bioactivation of fluoroanilines, focusing on their conversion to reactive benzoquinoneimines. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Rietjens & Vervoort, 1991).
Monitoring Exposure to Fluoroanilines : This paper investigates methods for monitoring exposure to fluoroanilines, such as measuring methaemoglobin content and urinary metabolites. Such monitoring is important in environmental and occupational health contexts (Eadsforth et al., 1984).
Chemical Synthesis and Characterization of Fluoro-Substituted Polyanilines : This research focuses on the chemical synthesis of polyfluoroanilines from various fluorine-substituted aniline monomers. It highlights the importance of these compounds in polymer science, particularly for their potential applications in advanced materials (Kwon et al., 1997).
Photoredox Systems for Catalytic Fluoromethylation : This study explores the use of photoredox catalysis for fluoromethylation reactions, a key process in synthetic organic chemistry. It highlights the utility of fluoroanilines in developing new protocols for chemical synthesis (Koike & Akita, 2016).
Low Dielectric Materials from Fluorinated Polybenzoxazines : This research presents the synthesis of fluorinated monomers from fluorinated amines, including fluoroanilines. The resulting polymers exhibit properties like low dielectric constants, high thermal stability, and low moisture absorption, making them suitable for applications in electronics (Parveen et al., 2014).
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYIISZCFJWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)
